![molecular formula C10H11N3O3S B3952302 N-{[(2-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3952302.png)
N-{[(2-nitrophenyl)amino]carbonothioyl}propanamide
Descripción general
Descripción
N-{[(2-nitrophenyl)amino]carbonothioyl}propanamide, also known as NCPA, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. NCPA is a thiol-based molecule that has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-{[(2-nitrophenyl)amino]carbonothioyl}propanamide is not fully understood. However, it is believed that this compound exerts its antimicrobial activity by inhibiting the activity of bacterial enzymes involved in cell wall synthesis. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. Moreover, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. Moreover, this compound has been found to exhibit antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{[(2-nitrophenyl)amino]carbonothioyl}propanamide in lab experiments is its broad-spectrum antimicrobial activity. Additionally, this compound has been shown to exhibit anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on N-{[(2-nitrophenyl)amino]carbonothioyl}propanamide. One area of research could focus on the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound. Moreover, studies could be conducted to evaluate the potential of this compound as a therapeutic agent for the treatment of various diseases, including inflammatory diseases and cancer. Finally, studies could be conducted to evaluate the potential toxicity of this compound and its derivatives in vivo.
Conclusion:
In conclusion, this compound is a thiol-based molecule that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of this compound involves the reaction of 2-nitroaniline with carbon disulfide in the presence of a base such as sodium hydroxide. The future directions for research on this compound include the development of novel derivatives with improved pharmacological properties, further studies to elucidate its mechanism of action, and evaluation of its potential as a therapeutic agent for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-{[(2-nitrophenyl)amino]carbonothioyl}propanamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Moreover, this compound has been found to exhibit anticancer properties, making it a potential candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-2-9(14)12-10(17)11-7-5-3-4-6-8(7)13(15)16/h3-6H,2H2,1H3,(H2,11,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPWXYOYBOWZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



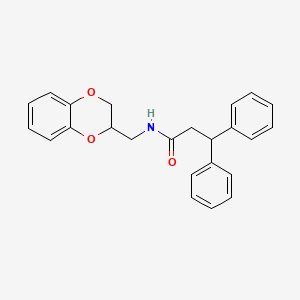
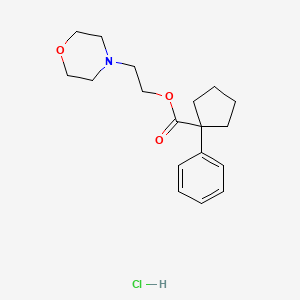
![(4-methoxyphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3952235.png)
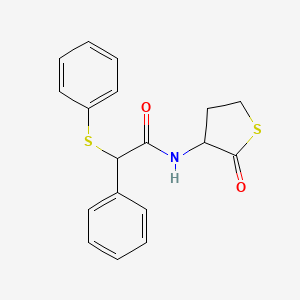
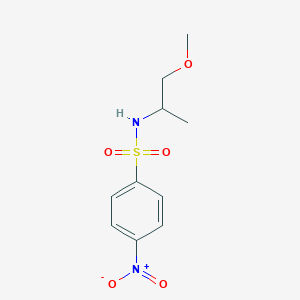
![1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3952260.png)




![5-(4-tert-butylphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3952311.png)
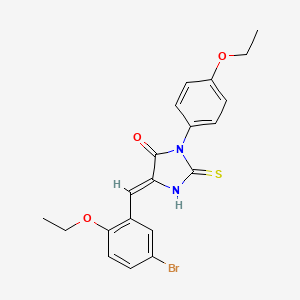
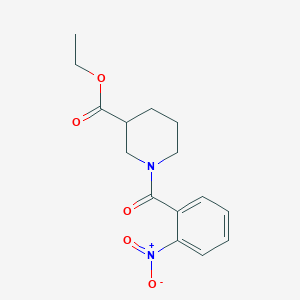
![methyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B3952336.png)